molecular formula C9H9N B1271437 3-Methylbenzylisocyanide CAS No. 602261-96-1

3-Methylbenzylisocyanide

Cat. No.: B1271437
CAS No.: 602261-96-1
M. Wt: 131.17 g/mol
InChI Key: HPZLCOJMLJHQHQ-UHFFFAOYSA-N
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Description

3-Methylbenzylisocyanide is a chemical compound with the molecular formula C₉H₉N. It is known for its versatility and has numerous applications across different fields of research and industry. The compound is characterized by the presence of an isocyanide group attached to a benzyl ring substituted with a methyl group at the third position.

Biochemical Analysis

Biochemical Properties

3-Methylbenzylisocyanide plays a significant role in biochemical reactions due to its unique structure, which allows it to interact with various enzymes, proteins, and other biomolecules. It is known to participate in multicomponent reactions, such as the Ugi reaction, which is widely used in organic synthesis . The compound’s isocyanide group exhibits both nucleophilic and electrophilic properties, enabling it to form stable complexes with metal ions and other reactive species . These interactions are crucial for its role in proteomics research and other biochemical applications .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its effects on cell function are mediated through its interactions with specific proteins and enzymes involved in these processes. For example, it can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling pathways . Additionally, this compound has been observed to affect mitochondrial bioenergetics and angiogenesis in endothelial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s isocyanide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts . This interaction can result in the inhibition or activation of enzyme activity, depending on the specific target. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or reactive species . Long-term studies have shown that this compound can have sustained effects on cellular bioenergetics and angiogenesis, particularly in hyperglycemic conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote angiogenesis and improve mitochondrial function without causing significant toxicity . At higher doses, it may induce adverse effects such as oxidative stress and cellular damage . These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These metabolic processes can influence the compound’s bioavailability and overall impact on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute-linked carrier (SLC) transporters . Its distribution is influenced by factors such as tissue perfusion, regional pH, and membrane permeability . These factors determine the compound’s localization and accumulation in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, through the recognition of specific localization signals . These interactions can influence the compound’s activity and function within different subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 3-Methylbenzylisocyanide involves the reaction of sodium chlorodifluoroacetate with 3-Methylbenzylamine . The reaction conditions typically include the use of a suitable solvent and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process often includes purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methylbenzylisocyanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the isocyanide group to other functional groups.

    Substitution: The isocyanide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, often under mild conditions to prevent decomposition of the isocyanide group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or other reduced forms.

Scientific Research Applications

3-Methylbenzylisocyanide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocycles and other complex molecules.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a ligand in drug design and development.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 3-Methylbenzylisocyanide exerts its effects involves its unique reactivity due to the isocyanide group. This group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Similar Compounds

    Benzylisocyanide: Similar structure but without the methyl substitution.

    Phenylisocyanide: Contains a phenyl group instead of a benzyl group.

    Methylisocyanide: Lacks the benzyl ring, consisting only of a methyl group attached to the isocyanide group.

Uniqueness

3-Methylbenzylisocyanide is unique due to the presence of the methyl group on the benzyl ring, which can influence its reactivity and the types of reactions it can undergo. This substitution can also affect its physical properties, such as boiling and melting points, compared to similar compounds .

Properties

IUPAC Name

1-(isocyanomethyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-8-4-3-5-9(6-8)7-10-2/h3-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZLCOJMLJHQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374911
Record name 3-Methylbenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602261-96-1
Record name 3-Methylbenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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